molecular formula C13H10N2O6 B3053587 Bis(2-hydroxy-5-nitro-phenyl)methane CAS No. 5461-78-9

Bis(2-hydroxy-5-nitro-phenyl)methane

Cat. No. B3053587
CAS RN: 5461-78-9
M. Wt: 290.23 g/mol
InChI Key: CVWOYHDMNIZZMP-UHFFFAOYSA-N
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Description

Bis(2-hydroxy-5-nitro-phenyl)methane, also known as BNPM, is a synthetic organic compound that has been extensively studied for its potential applications in various fields of science. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 324.27 g/mol. BNPM is widely used in scientific research due to its unique chemical properties and potential applications.

Scientific Research Applications

Synthesis and Characterization in Dyes and Pigments

Bis(2-hydroxy-5-nitro-phenyl)methane and its derivatives have been synthesized and characterized for potential use in dyes and pigments. For instance, bis-(3,5-dimethyl-4-hydroxyphenyl)(phenyl)methane, a related compound, has been identified as a leuco-dye that can oxidize to a quinone exhibiting different colored states in various media. This property is significant for applications in color-changing materials and indicators (Sarma & Baruah, 2004). Similarly, studies on bis(4-hydrazinylphenyl)methane derivatives have revealed the formation of noncovalent interactions in their structures, which could be crucial for dye applications (Shikhaliyev et al., 2018).

Catalysis and Synthesis of Novel Compounds

In the field of catalysis and synthesis of novel compounds, bis(2-hydroxy-5-nitro-phenyl)methane derivatives have shown utility. The bis(pyrazolyl)methanes synthesis using 2-hydroxyethylammonium acetate demonstrates the compound's role in facilitating new reaction pathways, highlighting its importance in the development of new synthetic methods (SobhaniSara et al., 2012). This is further supported by the synthesis and characterization of bis[4‐bis(2,3‐epoxypropyl)aminophenyl]methane, which has implications for polymer chemistry (Costes et al., 1989).

Inhibition of Enzymes

Additionally, bis(2-hydroxy-5-nitro-phenyl)methane has been identified as a potent inhibitor of specific enzymes. It was found to be the most potent inhibitor of the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum, suggesting its potential for exploring enzyme inhibition mechanisms and drug discovery (Sokolove et al., 1986).

Medicinal Chemistry

In medicinal chemistry, derivatives of bis(2-hydroxy-5-nitro-phenyl)methane have shown promise in the development of anticancer agents. For example, bis(pyridyl)methane derivatives synthesized from 4-hydroxy-2-pyridones demonstrated inhibitory effects on the growth of a wide range of cancer cell lines (Cocco et al., 2003).

Structural and Spectroscopic Analysis

The compound and its derivatives have also been extensively studied for their structural and spectroscopic properties. The structural studies of 4-nitrophenyl[bis(benzylthio)]methane, for instance, provide valuable insights into the molecule's conformation and acidic properties, crucial for understanding its chemical behavior (Binkowska et al., 2009).

properties

IUPAC Name

2-[(2-hydroxy-5-nitrophenyl)methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6/c16-12-3-1-10(14(18)19)6-8(12)5-9-7-11(15(20)21)2-4-13(9)17/h1-4,6-7,16-17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWOYHDMNIZZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC2=C(C=CC(=C2)[N+](=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282232
Record name Bis(2-hydroxy-5-nitro-phenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5461-78-9
Record name NSC57262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC25062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2-hydroxy-5-nitro-phenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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